4,4'-Bis(4-(9H-carbazol-9-yl)styryl)-1,1'-biphenyl
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Overview
Description
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of carbazole, a nitrogen-containing heterocycle, and is often used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Formation of the Carbazole Derivative: The initial step involves the synthesis of 9H-carbazole derivatives through a series of reactions, including nitration, reduction, and cyclization.
Styryl Group Introduction: The next step involves the introduction of styryl groups to the carbazole derivative. This is usually achieved through a Heck reaction, where the carbazole derivative is reacted with a styrene derivative in the presence of a palladium catalyst.
Coupling Reaction: The final step involves the coupling of the styryl-carbazole derivative with 4,4’-dibromobiphenyl using a Suzuki coupling reaction.
Industrial Production Methods
Industrial production of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl primarily involves its photophysical properties. The compound exhibits strong fluorescence and high quantum yield, making it an excellent candidate for optoelectronic applications. It acts as a hole-transport material in OLEDs, facilitating the efficient transport of positive charges (holes) from the anode to the emitting layer, thereby enhancing device performance and stability .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-Tris(carbazol-9-yl)triphenylamine (TCTA): Known for its use in OLEDs as a hole-transport material.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Used in organic photovoltaics and OLEDs
Uniqueness
4,4’-Bis(4-(9H-carbazol-9-yl)styryl)-1,1’-biphenyl stands out due to its unique combination of high thermal stability, strong fluorescence, and excellent hole-transport properties. These characteristics make it particularly suitable for high-performance optoelectronic devices .
Properties
CAS No. |
850594-34-2 |
---|---|
Molecular Formula |
C52H36N2 |
Molecular Weight |
688.9 g/mol |
IUPAC Name |
9-[4-[(E)-2-[4-[4-[(E)-2-(4-carbazol-9-ylphenyl)ethenyl]phenyl]phenyl]ethenyl]phenyl]carbazole |
InChI |
InChI=1S/C52H36N2/c1-5-13-49-45(9-1)46-10-2-6-14-50(46)53(49)43-33-25-39(26-34-43)19-17-37-21-29-41(30-22-37)42-31-23-38(24-32-42)18-20-40-27-35-44(36-28-40)54-51-15-7-3-11-47(51)48-12-4-8-16-52(48)54/h1-36H/b19-17+,20-18+ |
InChI Key |
FNTXOILWZRIZJS-XPWSMXQVSA-N |
Isomeric SMILES |
C1=CC=C2N(C3=CC=CC=C3C2=C1)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)C6=CC=C(C=C6)/C=C/C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C81 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=CC=C(C=C6)C=CC7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
Origin of Product |
United States |
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